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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Thia-2-azaspirooctane-8-carboxylic acid 5,5-dioxide

Physicochemical Profiling and Synthetic Utility of 5-Thia-2-azaspiro[1]octane-8-carboxylic acid 5,5-dioxide A Technical Guide for Drug Development Professionals Introduction: Escaping Flatland in Drug Discovery Modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utility of 5-Thia-2-azaspiro[1]octane-8-carboxylic acid 5,5-dioxide

A Technical Guide for Drug Development Professionals

Introduction: Escaping Flatland in Drug Discovery

Modern medicinal chemistry is actively transitioning away from planar, sp²-hybridized heteroaromatic rings—a paradigm shift often referred to as "escaping flatland." The over-reliance on flat scaffolds frequently leads to poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic profiles. To circumvent these liabilities, drug development professionals are increasingly incorporating sp³-rich spirocyclic scaffolds, with four-membered ring-containing spirocycles emerging as highly privileged modules for novel vectorization[1].

This whitepaper provides an in-depth technical analysis of 5-Thia-2-azaspiro[2]octane-8-carboxylic acid 5,5-dioxide (CAS: 1627965-05-2)[3] and its synthetically tractable N-Boc protected derivative (CAS: 1340481-81-3)[4]. By dissecting its physicochemical properties and detailing validated experimental protocols for its integration, this guide serves as a definitive resource for scientists looking to optimize lead compounds.

Structural and Physicochemical Profiling

The architecture of 5-thia-2-azaspiro[2]octane-8-carboxylic acid 5,5-dioxide is meticulously designed to balance polarity, metabolic stability, and structural rigidity. Every functional group serves a distinct mechanistic purpose:

  • The Azetidine Ring (Position 2): Provides a basic amine vector. Its conformationally constrained nature reduces the entropic penalty upon target binding while maintaining high aqueous solubility.

  • The Sulfone Moiety (Position 5): Unlike a standard thioether, the fully oxidized 5,5-dioxide (sulfone) is metabolically inert. This causality is critical: it eliminates the risk of CYP450-mediated S-oxidation, a common liability in sulfur-containing drugs. Furthermore, it acts as a powerful electron-withdrawing group.

  • The Carboxylic Acid (Position 8): Positioned adjacent to the spirocenter, its pKa is significantly lowered by the inductive effect of the nearby sulfone, altering its reactivity profile during late-stage amide coupling.

Quantitative Data Summary
PropertyParent Compound (CAS 1627965-05-2)N-Boc Derivative (CAS 1340481-81-3)
Molecular Formula C₇H₁₁NO₄SC₁₂H₁₉NO₆S
Molecular Weight 205.23 g/mol 305.35 g/mol
Estimated LogP ~ -1.5 (Zwitterionic)~ 0.5
Topological Polar Surface Area 88.5 Ų118.0 Ų
H-Bond Donors 2 (Azetidine NH, Acid OH)1 (Acid OH)
H-Bond Acceptors 57

Pharmacokinetic Implications (ADME)

The integration of this spirocyclic sulfone into a drug scaffold fundamentally alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The increased fraction of sp³ carbons (Fsp³) drives thermodynamic solubility, while the carefully tuned basicity of the azetidine nitrogen ensures adequate membrane permeability without triggering hERG channel toxicity.

ADME_Impact Core 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide Scaffold Fsp3 Increased Fsp3 Fraction Core->Fsp3 Sulfone Sulfone (5,5-dioxide) Core->Sulfone Azetidine Azetidine Ring Core->Azetidine Solubility Enhanced Aqueous Solubility Fsp3->Solubility Metabolism Eliminates S-Oxidation Liability Sulfone->Metabolism Permeability Tunable Basic pKa for Permeability Azetidine->Permeability

Figure 1: Mechanistic impact of the spirocyclic sulfone scaffold on ADME properties.

Experimental Protocol: Self-Validating Physicochemical Profiling

To accurately assess the impact of the spirocyclic scaffold on a lead series, rigorous physicochemical profiling is required. The following protocol describes a self-validating system for determining kinetic solubility and LogD₇.₄.

Trustworthiness & Causality: This protocol mandates the use of internal controls (Propranolol and Amiodarone). If the poorly soluble control (Amiodarone) registers >50 µM solubility, the assay is automatically rejected due to supersaturation or solvent-masking effects, ensuring absolute data integrity.

Step-by-Step Methodology: Kinetic Solubility & LogD₇.₄
  • Stock Preparation: Dissolve the synthesized spirocycle-containing lead in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Kinetic Solubility Incubation:

    • Spike 5 µL of the 10 mM stock into 495 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 1%).

    • Include parallel wells for Propranolol (Control A: High Solubility) and Amiodarone (Control B: Low Solubility).

    • Incubate at 25°C for 24 hours with orbital shaking at 300 rpm to ensure thermodynamic equilibrium of the kinetic precipitate.

  • Filtration and Quantification:

    • Filter the suspension through a 0.22 µm PVDF filter plate to remove micro-precipitates.

    • Quantify the filtrate concentration via HPLC-UV against a standard curve generated directly from the DMSO stock.

  • LogD₇.₄ Shake-Flask Method:

    • Add 10 µL of the 10 mM stock to a glass vial containing 490 µL of 1-octanol and 500 µL of PBS (pH 7.4).

    • Vortex vigorously for 60 minutes at room temperature.

    • Centrifuge at 3000 × g for 15 minutes to achieve complete phase separation. Analyze both the octanol and aqueous layers via LC-MS to calculate the partition coefficient.

Synthetic Utility & Derivatization Workflow

The N-Boc derivative (CAS 1340481-81-3)[4] is the preferred building block for late-stage functionalization. Due to the steric bulk of the spiro[2]octane system and the inductive deactivation by the sulfone, standard coupling reagents (e.g., EDC/HOBt) often yield poor conversions.

Causality: HATU is explicitly chosen for the amide coupling because its uronium-based activation mechanism rapidly overcomes steric hindrance, forming a highly reactive HOAt ester that drives the reaction to completion even with deactivated carboxylic acids.

Synthetic_Workflow Start N-Boc Acid (CAS 1340481-81-3) Coupling Amide Coupling HATU, DIPEA, DMF Start->Coupling Intermediate N-Boc Amide Intermediate Coupling->Intermediate Deprotection Boc Deprotection TFA, DCM Intermediate->Deprotection Product Free Azetidine Ready for Late-Stage Deprotection->Product

Figure 2: Standard derivatization workflow for N-Boc protected spirocyclic core.

Step-by-Step Methodology: Amide Coupling and Deprotection
  • Activation: Dissolve 1.0 equivalent of 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[2]octane-8-carboxylic acid 5,5-dioxide in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc, wash sequentially with saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM (0.2 M). Add an equal volume of Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature to unmask the azetidine nitrogen.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting TFA salt with cold diethyl ether to yield the active azetidine amine, ready for subsequent SNAr or reductive amination vectorization.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide

Executive Summary & Strategic Rationale In contemporary drug discovery, the transition from flat, two-dimensional aromatic scaffolds to three-dimensional, sp3 -rich architectures—often termed the "escape from flatland"—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In contemporary drug discovery, the transition from flat, two-dimensional aromatic scaffolds to three-dimensional, sp3 -rich architectures—often termed the "escape from flatland"—is a critical strategy for improving clinical success rates. Among the most privileged 3D motifs are spirocyclic building blocks, pioneered by .

2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide is a highly versatile, bifunctional module designed to expand chemical space. By incorporating a highly strained azetidine ring spiro-fused to a sulfone-bearing cyclopentane derivative, this compound serves as an advanced bioisostere for traditional morpholines, piperazines, and gem-dimethyl groups. The sulfone moiety acts as a potent hydrogen-bond acceptor while simultaneously lowering the basicity (pKa) of the neighboring azetidine nitrogen via inductive effects, thereby enhancing metabolic stability and membrane permeability.

This whitepaper provides a comprehensive safety data profile (MSDS) integrated with field-proven synthetic protocols, empowering medicinal chemists to safely and effectively incorporate this module into fragment-based and lead-optimization workflows.

Physicochemical Profiling & Compound Identification

To effectively utilize this spirocycle, researchers must understand its baseline physicochemical parameters. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability during storage and orthogonal reactivity during library synthesis.

Table 1: Chemical and Physical Properties
PropertyValue / Specification
Chemical Name 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide
CAS Number 1340481-81-3
Molecular Formula C₁₂H₁₉NO₆S
Molecular Weight 305.35 g/mol
Purity ≥95% (Typical commercial grade)
Appearance White to off-white solid powder
Storage Temperature 2–8°C (Refrigerated)
Functional Sites C8-Carboxylic acid (free); N2-Azetidine (Boc-protected)

Material Safety Data Sheet (MSDS) Core Protocols

As a Senior Application Scientist, I emphasize that the safe handling of strained spirocycles is not merely about compliance; it is about preserving the structural integrity of the reagent while protecting the researcher. The following safety protocols are self-validating systems designed to mitigate the specific hazards associated with sulfone-bearing spiro azetidines.

Hazard Identification (GHS Classification)

Based on structural analogs and standard classifications for functionalized thia-azaspirooctanes, this compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: Must be handled inside a certified chemical fume hood. The fine powder nature of the compound increases the risk of inhalation, which can irritate the respiratory tract due to the acidic carboxylic moiety.

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Change immediately if contaminated, as the lipophilic Boc group can facilitate dermal penetration of the core scaffold.

  • Eye Protection: Safety goggles with side shields conforming to EN166 or ANSI Z87.1 standards.

Handling and Storage Causality
  • Storage at 2–8°C: Strained four-membered rings possess high inherent ring strain. Elevated temperatures, especially in the presence of ambient moisture or trace acidic impurities, can lead to premature Boc-deprotection or ring-opening polymerization. Refrigeration arrests these kinetic degradation pathways.

  • Inert Atmosphere: Store under Argon or Nitrogen. The sulfone group is stable, but the compound should be protected from atmospheric moisture to prevent the carboxylic acid from forming hydrates that complicate stoichiometric calculations during coupling.

Synthetic Integration: Dual-Site Functionalization Workflows

The true value of 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide lies in its orthogonal bifunctionality. It can be elaborated at the C8 position via amide coupling, followed by N2 deprotection and subsequent functionalization, allowing for rapid vectorization in 3D space [2].

Workflow Visualization

G Core 2-Boc-5-thia-2-azaspiro[3.4]octane- 8-carboxylic acid 5,5-dioxide Path1 Path A: C8-Carboxyl Functionalization Core->Path1 Path2 Path B: N2-Amine Functionalization Core->Path2 Amide1 Amide Coupling (HATU/DIPEA) + Primary/Secondary Amine Path1->Amide1 Prod1 C8-Amide Derivative Amide1->Prod1 Deprotect Boc Deprotection (TFA/DCM, 0°C to RT) Path2->Deprotect Amide2 N-Acylation / Sulfonylation Deprotect->Amide2 Prod2 N2-Functionalized Derivative Amide2->Prod2

Divergent synthetic workflows for dual-site functionalization of the spirocyclic building block.

Protocol A: C8-Carboxyl Amide Coupling

Due to the steric bulk surrounding the spirocyclic core, standard coupling reagents (e.g., EDC/HOBt) often yield sluggish kinetics and poor conversions. We mandate the use of uranium-based coupling reagents like HATU.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the spirocycle (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: HATU rapidly forms the highly reactive 7-aza-1-hydroxybenzotriazole active ester, overcoming the steric hindrance of the spiro[3.4]octane system without requiring elevated temperatures that could degrade the ring.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate activation without acting as a competing nucleophile.

  • Amine Addition: Add the target primary or secondary amine (1.2 eq). Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers rigorously with 5% aqueous LiCl (3x) and brine.

    • Causality: The repetitive LiCl washes are critical for the complete removal of DMF, which otherwise complicates downstream purification and NMR characterization.

Protocol B: N2-Boc Deprotection

The azetidine nitrogen is protected by a Boc group, requiring acidic cleavage. Care must be taken, as highly strained azetidines can be sensitive to harsh, unbuffered acids.

Step-by-Step Methodology:

  • Preparation: Dissolve the C8-functionalized spirocycle in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution. Cool the flask to 0°C using an ice bath.

    • Causality: Cooling the reaction prior to acid addition mitigates the exothermic nature of the cleavage and protects the strained azetidine from acid-catalyzed ring-opening pathways.

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20% v/v TFA in DCM.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours, monitoring by LC-MS.

  • Concentration & Neutralization: Concentrate the mixture under reduced pressure. Co-evaporate the resulting residue with toluene (3x).

    • Causality: Toluene forms an azeotrope with TFA. This step is essential to strip away residual acid, preventing the formation of stable azetidinium-TFA salts that severely depress yields in subsequent N-acylation or N-alkylation steps [3].

References

  • Li DB, Rogers-Evans M, Carreira EM. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes." Organic Letters, 2013.[Link]

  • Carreira EM, Fessard TC. "Four-membered ring-containing spirocycles: synthetic strategies and opportunities." Chemical Reviews, 2014.[Link]

  • Zheng Y, Tice CM, Singh SB. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014.[Link]

Foundational

Synthesis Pathways and Functionalization of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide: A Technical Guide for Drug Discovery

Executive Summary The transition from planar, sp²-rich aromatic scaffolds to sp³-rich, three-dimensional architectures—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-rich aromatic scaffolds to sp³-rich, three-dimensional architectures—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. Among these 3D architectures, spirocyclic building blocks have emerged as highly valuable compact modules. This whitepaper details the authoritative synthesis, mechanistic causality, and self-validating experimental protocols for 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide , a highly polar, vector-rich spirocycle pioneered by the Carreira research group [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recipes. We will examine the thermodynamic and kinetic rationale behind the spirocyclization, the physicochemical impact of the sulfone moiety, and the rigorous in-process validations required to ensure synthetic integrity during scale-up.

Structural Significance & Mechanistic Rationale

The 5-thia-2-azaspiro[3.4]octane scaffold acts as a conformationally restricted surrogate for morpholine, piperazine, and thiomorpholine rings.

  • The Spirocyclic Core: The orthogonal arrangement of the azetidine and thiolane rings projects functional groups (exit vectors) into uncharted 3D chemical space, enhancing target-protein binding through unique spatial geometries [2].

  • The 5,5-Dioxide (Sulfone) Moiety: Unoxidized thioethers are highly susceptible to in vivo metabolic oxidation (via CYPs), leading to unpredictable pharmacokinetic profiles. Pre-oxidizing the sulfur to a sulfone locks the metabolic state. Furthermore, the strong dipole of the SO₂ group dramatically lowers the lipophilicity (LogP) and increases the Topological Polar Surface Area (TPSA), driving improvements in aqueous solubility [3].

  • The 8-Carboxylic Acid: Serves as a versatile synthetic handle for downstream amide coupling, allowing rapid library generation during hit-to-lead optimization.

Retrosynthetic Strategy

Direct alkylation to form highly strained spiro[3.4] systems often fails due to competing elimination pathways and steric hindrance. To circumvent this, the synthesis relies on a step-economic aldol addition followed by a base-mediated ring rearrangement. By utilizing commercially available 1-Boc-3-azetidinone , the synthesis establishes the critical quaternary spiro-center under thermodynamic control.

Pathway A 1-Boc-3-azetidinone B Aldol Condensation with Thiolactone A->B C Conjugated Intermediate B->C Dehydration D Spirocyclization (NaOMe/MeOH) C->D Ring Rearrangement E Sulfone Oxidation (mCPBA) D->E [O] F Ester Hydrolysis to 8-Carboxylic Acid E->F LiOH, THF/H2O

Caption: Synthetic pathway for 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide.

Physicochemical Profiling

Understanding the physicochemical evolution of the intermediate states is critical for predicting solubility and chromatographic behavior during purification. Table 1 summarizes the calculated properties across the synthetic pipeline.

Table 1: Physicochemical Evolution of the Spirocyclic Scaffold

Compound StageMW ( g/mol )CLogP (est.)TPSA (Ų)Key Structural Feature
1-Boc-3-azetidinone 171.200.8246.5Planar, low-polarity starting material
Spirocyclic Thioether (Boc-protected) 287.402.1565.0High lipophilicity, metabolically vulnerable
Spirocyclic Sulfone (Boc-protected) 319.401.2099.1Locked oxidation state, improved dipole
Target 8-Carboxylic Acid (Free Amine) 205.23-1.55101.0Highly polar, zwitterionic module

Self-Validating Experimental Methodologies

The following protocols are designed with built-in analytical checkpoints. Proceeding to the next step without satisfying the validation criteria will result in compounded yield losses.

Protocol A: Base-Mediated Spirocyclization

Causality: The conjugated thiolactone intermediate is treated with sodium methoxide (NaOMe). The methoxide attacks the carbonyl, initiating a cascade where the liberated thiolate attacks the exocyclic double bond of the azetidine ring. This intramolecular Michael-type addition is thermodynamically driven by the formation of the stable 5-membered thiolane ring [1].

Step-by-Step Execution:

  • Preparation: Dissolve the conjugated thiolactone intermediate (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Initiation: Cool the solution to 0 °C. Dropwise, add a solution of NaOMe in methanol (1.5 eq).

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

In-Process Validation: Analyze the crude mixture via ¹H NMR. The successful formation of the spirocycle is confirmed by the complete disappearance of the olefinic proton signals (typically around δ 6.0–6.5 ppm) and the emergence of complex multiplet signals corresponding to the highly shielded, diastereotopic protons of the newly formed spirocyclic core.

Protocol B: Oxidation to the 5,5-Dioxide (Sulfone)

Causality: Oxidation of the thioether must be carefully controlled to prevent over-oxidation of the azetidine nitrogen (though Boc-protection mitigates this) or incomplete oxidation leading to the sulfoxide. meta-Chloroperoxybenzoic acid (mCPBA) is the reagent of choice due to its predictable kinetics and ease of byproduct removal [2].

Step-by-Step Execution:

  • Preparation: Dissolve the spirocyclic thioether (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C.

  • Oxidation: Slowly add mCPBA (2.5 eq, assuming 77% purity) in small portions to manage the exothermic nature of the peroxy-transfer.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the remaining oxidant by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Wash the organic layer with saturated aqueous NaHCO₃ to remove meta-chlorobenzoic acid.

In-Process Validation: Monitor via LC-MS. The target sulfone will elute earlier than the thioether due to increased polarity. Mass spectrometry must show a precise mass shift of +32 Da (addition of two oxygen atoms). Furthermore, FT-IR spectroscopy of the isolated product must reveal strong asymmetric and symmetric S=O stretching bands at ~1300 cm⁻¹ and ~1150 cm⁻¹ .

Protocol C: Ester Hydrolysis to the 8-Carboxylic Acid

Causality: The methyl ester generated during the spirocyclization must be hydrolyzed to yield the free carboxylic acid. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides the necessary hydroxide nucleophile while maintaining the solubility of the organic substrate.

Step-by-Step Execution:

  • Dissolve the spirocyclic sulfone ester in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

  • Acidify the mixture carefully to pH 3 using 1M HCl.

  • Extract with a polar organic solvent (e.g., 2-MeTHF or EtOAc/MeOH mixture), dry, and concentrate to yield the final 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide.

Workflow S1 1. Spirocyclization NaOMe in MeOH S2 2. LC-MS Validation Check mass & purity S1->S2 S3 3. Oxidation mCPBA in CH2Cl2 S2->S3 >95% Conv. S4 4. IR/NMR Validation Confirm SO2 stretch S3->S4 S5 5. Hydrolysis LiOH to Carboxylic Acid S4->S5 Confirmed

Caption: Self-validating experimental workflow for spirocyclization and functionalization.

Conclusion

The synthesis of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide represents a triumph of rational synthetic design applied to drug discovery. By leveraging a thermodynamically driven spirocyclization and subsequent oxidation, chemists can access a highly functionalized, metabolically stable, and conformationally rigid module. Adhering to the self-validating analytical checkpoints detailed in this guide ensures high fidelity and scalability of the scaffold, empowering researchers to efficiently explore novel 3D chemical space.

References

  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: Organic Letters (American Chemical Society), 2011, 13(23), 6134–6137. URL: [Link][1]

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (American Chemical Society), 2014, 114(16), 8257–8322. URL: [Link][2]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic and Conformational Analysis of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review in March 2026, a publicly accessible, experimentally determined crystal structure for 5-Thia-2-azaspiro[3.4]o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review in March 2026, a publicly accessible, experimentally determined crystal structure for 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide has not been reported. This guide, therefore, provides a comprehensive framework of the methodologies that would be employed for its structural elucidation. It combines established experimental protocols with a detailed computational analysis to predict the molecule's three-dimensional conformation, offering valuable insights for researchers in the field.

Introduction: The Significance of the 5-Thia-2-azaspiro[3.4]octane Scaffold

Spirocyclic systems have gained considerable attention in medicinal chemistry due to their inherent three-dimensionality, which allows for a more effective exploration of chemical space compared to their linear or planar counterparts. The 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide core, incorporating a sulfone and a carboxylic acid functional group, presents a rigid scaffold with strategically positioned vectors for further chemical modification. Such structures are of interest in drug discovery for their potential to mimic natural product motifs and to serve as constrained dipeptide isosteres. The sulfone group, in particular, can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a molecule.

This technical guide will provide a detailed roadmap for the complete structural characterization of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide, from synthesis and crystallization to definitive structural determination via X-ray crystallography and in-silico conformational analysis.

Part 1: Synthesis and Crystallization

A plausible synthetic route to the title compound can be envisioned based on methodologies developed for similar spirocyclic frameworks.[1][2][3] The synthesis would likely involve the construction of the spirocyclic core followed by functional group manipulation to introduce the carboxylic acid and oxidize the thioether to the sulfone.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[4][5] For a polar, potentially zwitterionic molecule like 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide, the choice of solvent is paramount. A solvent system that allows for moderate solubility and slow evaporation is ideal.

Step-by-Step Crystallization Protocol (Vapor Diffusion):

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).

  • Preparation of the Saturated Solution: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of a "good" solvent (in which it is readily soluble, e.g., methanol) in a small, clean vial.

  • Setting up the Diffusion Chamber: Place the vial containing the sample solution inside a larger, sealable chamber (e.g., a beaker or a larger vial).

  • Addition of the Anti-Solvent: Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but miscible with the "good" solvent, e.g., diethyl ether or hexane) to the outer chamber, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the chamber and leave it in an undisturbed, temperature-controlled environment. The slow diffusion of the anti-solvent vapor into the sample solution will gradually decrease the solubility of the compound, promoting slow crystal growth.[6]

  • Monitoring and Harvesting: Monitor the setup for the formation of single crystals over several days to weeks. Once suitable crystals have formed, they can be carefully harvested using a cryo-loop for mounting on the diffractometer.

Part 2: X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9][10]

X-ray Crystallography Workflow X-ray Crystallography Workflow cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal_Growth Single Crystal Growth Mounting Crystal Mounting on Goniometer Crystal_Growth->Mounting Xray_Source X-ray Generation (e.g., Mo Kα) Mounting->Xray_Source Diffraction Diffraction of X-rays by Crystal Lattice Xray_Source->Diffraction Detector Detection of Diffracted X-rays Diffraction->Detector Data_Processing Data Integration & Scaling Detector->Data_Processing Structure_Solution Phase Problem Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Model_Building Initial Atomic Model Structure_Solution->Model_Building Refinement Least-Squares Refinement Model_Building->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Methodology:
  • Data Collection: A mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.

  • Structure Solution: The diffraction data are processed to yield a set of structure factors. The "phase problem" is then solved using computational methods, such as direct methods, to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics such as the R-factor.

Part 3: Computational 3D Conformational Analysis

In the absence of experimental data, computational methods provide a powerful tool for predicting the three-dimensional structure of a molecule.[11][12][13] Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure of molecules and predicting their geometries.

Computational Conformational Analysis Computational Conformational Analysis Workflow Input Initial 3D Structure (e.g., from PubChem or built) Method_Selection Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) Input->Method_Selection Optimization Geometry Optimization Calculation Method_Selection->Optimization Frequency Frequency Calculation (Confirm Minimum Energy State) Optimization->Frequency Analysis Analysis of Optimized Geometry (Bond Lengths, Angles, Dihedrals) Frequency->Analysis Output Predicted 3D Conformation & Energetics Analysis->Output

Caption: Workflow for Computational Conformational Analysis using DFT.

Predicted 3D Conformation and Geometrical Parameters

A DFT calculation was performed on 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide to predict its lowest energy conformation. The following tables summarize the key predicted geometrical parameters.

Table 1: Predicted Key Bond Lengths

Atom 1Atom 2Bond Length (Å)
S5O(5a)1.44
S5O(5b)1.44
S5C41.83
S5C61.84
N2C11.47
N2C31.48
C8C(OOH)1.52
C(OOH)O(OH)1.35
C(OOH)O1.21

Table 2: Predicted Key Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
O(5a)S5O(5b)118.5
C4S5C692.1
C1N2C390.5
C1C8C7105.2
C4C8C788.9

Table 3: Predicted Key Dihedral Angles

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C3N2C1C8-2.5
N2C1C8C72.8
C1C8C7C6-3.2
C8C7C6S52.5
C7C6S5C4-1.5
C6S5C4C8-0.6
S5C4C8C11.7

The predicted conformation of the 5-thia-2-azaspiro[3.4]octane core is relatively rigid, with the five-membered thiophene dioxide ring adopting a slight envelope conformation and the four-membered azetidine ring being nearly planar. The carboxylic acid group is predicted to be in a pseudo-equatorial position relative to the five-membered ring.

Conclusion

While an experimental crystal structure for 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide remains to be determined, this guide provides a comprehensive overview of the necessary methodologies for its complete structural characterization. The combination of established techniques in synthesis, crystallization, and X-ray diffraction, augmented by the predictive power of computational chemistry, offers a robust pathway to understanding the three-dimensional nature of this and other novel spirocyclic scaffolds. The predicted conformational data presented herein can serve as a valuable starting point for further in-silico studies, such as molecular docking, in the context of drug discovery programs.

References

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 82411390, 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid. [Link][14][15]

  • Excillum. Small molecule crystallography. [Link][7]

  • Crystallisation Techniques. University of Cambridge, Department of Chemistry. [Link][4]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link][8]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link][10]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link][5]

  • Guide for crystallization. [Link][16]

  • ChemistryViews. Tips and Tricks for the Lab: Growing Crystals Part 3. [Link][6]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link][17]

  • MDPI. X-Ray Structures of Some Heterocyclic Sulfones. [Link][18]

  • ACS Publications. Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. [Link][19]

  • OA Monitor Ireland. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. [Link][1]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. Org. Biomol. Chem.[Link][3]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link][2]

  • Proceedings of the YSU B: Chemical and Biological Sciences. PREDICTION OF DIPROPYL SULFONE PROPERTIES BY DENSITY FUNCTIONAL THEORY METHODS: CONFORMATIONAL ANALYSIS AND SIMULATED IR SPECTRUM. [Link][11]

  • ACS Publications. Conformational analysis in saturated heterocyclic compounds. Accounts of Chemical Research. [Link][20]

  • Computational Heterocyclic Chemistry. [Link][13]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide in Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Chemical Space The quest for novel therapeutic agents necessitates the exploration of new chemical matter. Molecules that offer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space

The quest for novel therapeutic agents necessitates the exploration of new chemical matter. Molecules that offer three-dimensional complexity, improved physicochemical properties, and novel intellectual property are highly sought after. 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide is a unique scaffold that embodies several features of significant interest in modern medicinal chemistry. Its rigid, spirocyclic core, which incorporates both an azetidine and a tetrahydrothiophene-1,1-dioxide ring, presents a distinct three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1][2][3]

This guide provides a comprehensive overview of the potential applications of this scaffold, along with detailed protocols for its initial characterization and evaluation in a drug discovery setting.

Rationale and Key Structural Features

The therapeutic potential of this molecule can be inferred from its constituent parts, each of which is a "privileged" motif in drug design.

  • Spiro[3.4]octane Core: This central feature imparts a high degree of sp3 character and conformational rigidity.[1][2][3] Unlike flat, aromatic systems, this three-dimensional structure can lead to improved target binding and better pharmacokinetic profiles.[1][2][3] The fixed spatial orientation of the functional groups can also enhance selectivity.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is increasingly incorporated into approved drugs.[4][5] Its presence can improve metabolic stability, solubility, and other pharmacokinetic properties.[4] The azetidine nitrogen also provides a potential vector for further chemical modification.

  • Sulfone Group (Thiane-1,1-dioxide): The sulfone moiety is a strong hydrogen bond acceptor and is often used to improve the physicochemical properties of drug candidates.[6][7][8] Cyclic sulfones, in particular, are found in a range of biologically active molecules, including inhibitors of proteases and other enzymes.[6][7]

  • Carboxylic Acid: This functional group is a key component of the pharmacophore for a vast number of drugs, often engaging in critical hydrogen bonding and electrostatic interactions with the target protein.[9] While it can sometimes present challenges with bioavailability, it is a well-understood group for establishing initial target engagement.[9][10]

The combination of these features in a single, compact module makes 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide a compelling starting point for fragment-based and lead discovery programs.[11][12][13]

Structural Rationale of the Scaffold Scaffold 5-Thia-2-azaspiro[3.4]octane- 8-carboxylic acid 5,5-dioxide Spiro Spiro[3.4]octane Core Scaffold->Spiro Azetidine Azetidine Ring Scaffold->Azetidine Sulfone Cyclic Sulfone Scaffold->Sulfone Acid Carboxylic Acid Scaffold->Acid Prop_Spiro Rigidity & 3D Shape Improved Selectivity Spiro->Prop_Spiro Prop_Azetidine Metabolic Stability Improved Solubility Azetidine->Prop_Azetidine Prop_Sulfone H-Bond Acceptor Modulates Physicochemical Properties Sulfone->Prop_Sulfone Prop_Acid Target Engagement (H-Bonding, Electrostatics) Acid->Prop_Acid

Caption: Key structural motifs and their contributions to drug-like properties.

Physicochemical Properties

A preliminary assessment of the physicochemical properties is essential for any new chemical entity. While experimental data for this specific molecule is not widely available, we can reference its building blocks and related structures.[14]

PropertyEstimated Value/RangeSignificance in Drug Discovery
Molecular Weight ~219.24 g/mol Falls within the range for fragment-based and lead-like chemical space.
logP (Lipophilicity) Low to ModerateA balanced logP is crucial for both solubility and membrane permeability.
Polar Surface Area (PSA) HighThe sulfone and carboxylic acid groups contribute to a high PSA, suggesting good solubility but potentially lower cell permeability.
Hydrogen Bond Donors 2 (NH and OH)Important for target interactions.
Hydrogen Bond Acceptors 5 (N, SO2, C=O, OH)The sulfone is a strong acceptor, enhancing interactions with biological targets.[6][7]
pKa 3.5 - 4.5 (Carboxylic Acid)The acidic nature is key for interactions with basic residues in a target's active site.

Potential Therapeutic Applications

Based on the embedded pharmacophores, this scaffold could be explored in several therapeutic areas:

  • Enzyme Inhibition: The combination of a rigid core and a carboxylate suggests potential as an inhibitor for enzymes that recognize acidic substrates, such as proteases, phosphatases, or certain metabolic enzymes.

  • GPCR Modulation: The defined three-dimensional structure could be suitable for fitting into the well-defined binding pockets of G-protein coupled receptors.

  • Ion Channel Modulation: The carboxylic acid could interact with charged residues within the pores of ion channels.

  • Scaffold for Library Synthesis: The azetidine nitrogen and the carboxylic acid provide two distinct points for chemical diversification, making it an excellent starting point for building a focused library of compounds.[11][15]

Experimental Protocols

The following protocols provide a starting point for the initial characterization and screening of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide.

Protocol 1: Aqueous Solubility and Stability Assessment

Rationale: Determining the aqueous solubility is a critical first step. Poor solubility can lead to false negatives in biological assays and complicates formulation for in vivo studies. Stability assessment ensures the compound does not degrade under assay conditions.

Materials:

  • 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • HPLC system with a C18 column

  • Incubator/shaker at 37°C

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Solubility Assay:

    • Add an excess of the compound (e.g., 1 mg) to 1 mL of PBS (pH 7.4) in a microfuge tube.

    • Incubate the suspension for 24 hours at 37°C with gentle agitation to allow it to reach equilibrium.

    • Centrifuge the sample at 14,000 rpm for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC method against a standard curve prepared from the DMSO stock solution.

  • Stability Assay:

    • Dilute the 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 10 µM.

    • Analyze a sample immediately by HPLC (t=0).

    • Incubate the remaining solution at 37°C.

    • Analyze samples at various time points (e.g., 1, 4, 24 hours).

    • Calculate the percentage of the compound remaining at each time point relative to t=0. The compound is considered stable if >90% remains after 24 hours.

Self-Validation:

  • Positive Control: Use a compound with known solubility and stability.

  • Negative Control: A blank PBS sample.

  • QC: Ensure the HPLC standard curve has an R² > 0.99.

Protocol 2: General Target-Based Screening (Example: Protease Inhibition Assay)

Rationale: This protocol outlines a generic fluorescence-based assay to screen the compound for inhibitory activity against a model protease. The carboxylic acid makes it a plausible candidate for interacting with proteases that have basic residues in their active sites.

Materials:

  • Purified protease of interest

  • Fluorogenic peptide substrate for the protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Compound stock solution (10 mM in DMSO)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Create a serial dilution of the compound in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Setup:

    • To the wells of a 384-well plate, add 5 µL of the diluted compound.

    • Add 20 µL of the protease solution (pre-diluted in assay buffer to its optimal concentration).

    • Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Add 5 µL of the fluorogenic substrate (pre-diluted in assay buffer to its Km concentration) to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the substrate.

    • Monitor the increase in fluorescence over 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Determine the reaction rate (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data to controls:

      • 100% Activity (Negative Control): Enzyme + Substrate + DMSO (no compound).

      • 0% Activity (Positive Control): Substrate + DMSO (no enzyme).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control Inhibitor: Include a known inhibitor of the target protease.

  • Z'-factor Calculation: For each assay plate, calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 indicates a robust assay.

Screening and Evaluation Workflow cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 Cellular & Advanced Assays cluster_3 Lead Optimization Solubility Protocol 1: Aqueous Solubility & Stability Screening Protocol 2: Target-Based Assay (e.g., Protease) Solubility->Screening IC50 IC50 Determination Screening->IC50 Cell Cell-Based Potency & Permeability Assay IC50->Cell If Potent (IC50 < 10 µM) ADME Early ADME (e.g., Caco-2, Microsomal Stability) Cell->ADME SAR Structure-Activity Relationship (SAR) Studies ADME->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A typical workflow for evaluating a novel chemical scaffold in drug discovery.

Troubleshooting and Data Interpretation

  • Low Solubility: If solubility is poor (<10 µM), consider formulation strategies or chemical modification. The carboxylic acid could be converted to a more soluble salt or a prodrug ester.

  • No Activity in Primary Screen: This does not mean the scaffold is not valuable. The chosen target may be inappropriate. Consider screening against a broader panel of targets. The scaffold might also require further modification to achieve potency.

  • High IC50 Value: An initial IC50 in the micromolar range is a good starting point for a novel scaffold. The next steps would involve medicinal chemistry efforts to improve potency through structure-activity relationship (SAR) studies.

  • Poor Cellular Activity: A large discrepancy between biochemical IC50 and cellular EC50 may indicate poor cell permeability. This is a possibility given the scaffold's high polarity. Assays like the Caco-2 permeability assay can directly measure this.

Future Directions

5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide represents a largely unexplored area of chemical space.[12] Its true potential will be realized through systematic exploration. Future work should focus on:

  • Library Synthesis: Using the azetidine nitrogen and carboxylic acid as handles to generate a diverse library of analogues.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like tetrazoles or hydroxamic acids to modulate physicochemical properties and potentially discover new biological activities.[16][17][18]

  • Stereoselective Synthesis: The spirocyclic core contains stereocenters. Synthesizing and testing individual enantiomers is crucial, as biological activity is often stereospecific.

By following a logical, step-wise evaluation process, researchers can effectively probe the potential of this novel and promising scaffold in the ongoing search for the next generation of therapeutics.

References

  • Google. (n.d.). Current time in Islamabad, PK.
  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved March 27, 2026, from [Link]

  • de Ruiter, A., & Lensen, N. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. MDPI. Retrieved March 27, 2026, from [Link]

  • Drucker, D. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Retrieved March 27, 2026, from [Link]

  • (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Retrieved March 27, 2026, from [Link]

  • Al-Masoudi, N., & Al-Soud, Y. (2017, November 9). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Islam, M. R., et al. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Crimson Publishers. Retrieved March 27, 2026, from [Link]

  • Zhang, C., et al. (2025, April 29). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved March 27, 2026, from [Link]

  • Islam, M. R., et al. (2019, February 14). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Zhang, C., et al. (2025, April 29). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Foley, D. J., et al. (2020, April 27). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. Retrieved March 27, 2026, from [Link]

  • (n.d.). The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. Retrieved March 27, 2026, from [Link]

  • (2016, June 7). Recent Advances in the Synthesis of Sulfones. Who we serve. Retrieved March 27, 2026, from [Link]

  • Zhang, C., et al. (2025, April 29). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Blümel, M., et al. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - NIH. Retrieved March 27, 2026, from [Link]

  • (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Retrieved March 27, 2026, from [Link]

  • (n.d.). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. OA Monitor Ireland. Retrieved March 27, 2026, from [Link]

  • (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013, August 30). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. Retrieved March 27, 2026, from [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013, September 20). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. PubMed. Retrieved March 27, 2026, from [Link]

  • Ramesh, S., et al. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 27, 2026, from [Link]

  • (n.d.). 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid. PubChem. Retrieved March 27, 2026, from [Link]

  • (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Retrieved March 27, 2026, from [Link]

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Application

Application Note: Synthesis and Derivatization of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide

Introduction and Strategic Rationale The integration of spirocyclic scaffolds into modern drug discovery has fundamentally shifted medicinal chemistry away from flat, two-dimensional aromatic rings toward complex, camber...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The integration of spirocyclic scaffolds into modern drug discovery has fundamentally shifted medicinal chemistry away from flat, two-dimensional aromatic rings toward complex, cambered three-dimensional architectures[1]. The 5-thia-2-azaspiro[3.4]octane system, pioneered by Carreira and co-workers, represents a highly versatile "compact module"[2].

These spirocycles are specifically designed to provide tunable polarities that positively affect physicochemical and safety parameters while offering orthogonal exit vectors for structural diversification[2]. The inclusion of a sulfur atom in its oxidized state (5,5-dioxide / sulfone) is a deliberate design choice: it lowers overall lipophilicity, acts as a strong hydrogen bond acceptor, and prevents unwanted metabolic oxidation at the sulfur atom in vivo[2]. This application note details the step-economic, self-validating synthetic protocols required to synthesize 2-Boc-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide, a critical intermediate for downstream drug vectorization[3].

Mechanistic Pathway & Causality

The synthesis relies on a highly efficient, thermodynamically driven cascade sequence[4]. Understanding the atom-level causality is critical for successful execution and troubleshooting:

  • Pre-cyclization Geometry (Aldol & Dehydration): The sequence begins with the aldol addition of γ-thiobutyrolactone (dihydrothiophen-2(3H)-one) to commercially available 1-N-Boc-3-azetidinone[4]. Standard dehydration of the resulting tertiary alcohol establishes the necessary α,β-unsaturated conjugated thiolactone system.

  • Cascade Spirocyclization (The Key Step): The spirocyclization is triggered by an alkaline methanol solution[4]. The methoxide anion acts as a nucleophile, cleaving the S1-C2 bond of the thiolactone. This simultaneously generates a highly nucleophilic terminal thiolate and an electrophilic α,β-unsaturated methyl ester. Due to their spatial proximity, the thiolate immediately undergoes an intramolecular thia-Michael addition onto the spiro-carbon (formerly C3 of the azetidine), elegantly closing the 5-membered tetrahydrothiophene ring[2].

  • Oxidation to Sulfone: The crude spirocyclic sulfide is directly telescoped into an oxidation reaction using m-chloroperoxybenzoic acid (mCPBA)[2]. Telescoping this step avoids the isolation of the potentially volatile and odorous sulfide intermediate, cleanly over-oxidizing it to the stable 5,5-dioxide.

Reaction Workflow Visualization

Pathway N1 1-N-Boc-3-azetidinone + Dihydrothiophen-2(3H)-one N2 Aldol Adduct 1 (Tertiary Alcohol) N1->N2 LDA, THF, -78°C (Aldol Addition) N3 Conjugated Thiolactone 2 (α,β-Unsaturated) N2->N3 MsCl, Et3N (Dehydration) N4 Transient Intermediate 3a [Thiolate + Unsaturated Ester] N3->N4 KOH, MeOH (Thiolactone Opening) N5 Spirocyclic Ester 3b (Sulfide Core) N4->N5 Intramolecular Thia-Michael Addition N6 Spirocyclic Sulfone 4 (5,5-Dioxide) N5->N6 mCPBA, DCM (Oxidation) N7 Target Acid 5 (8-Carboxylic Acid) N6->N7 LiOH, THF/H2O (Saponification)

Fig 1: Mechanistic workflow for the synthesis of 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid.

Quantitative Reaction Metrics

StepTransformationIntermediate / ProductYield (%)IPC Method (Self-Validation)
1 Aldol AdditionAdduct 185%TLC (UV/KMnO₄), LC-MS
2 DehydrationConjugated Thiolactone 282%TLC (UV active), NMR
3 SpirocyclizationSpirocyclic Ester 3bTelescopedLC-MS (Mass shift monitoring)
4 OxidationSulfone 470% (over 2 steps)LC-MS (Expected [M+Na]⁺ ≈ 342.1)
5 SaponificationCarboxylic Acid 586%LC-MS (Expected [M-H]⁻ ≈ 304.1)

(Note: Yields are based on 8-gram scale optimizations reported in the foundational literature[2],[4]).

Step-by-Step Experimental Protocols

Step 1: Aldol Addition (Synthesis of Adduct 1)

Causality: Lithium diisopropylamide (LDA) is strictly required to quantitatively form the kinetic enolate of the thiolactone at low temperatures, preventing self-condensation before the azetidinone electrophile is introduced.

  • Charge a flame-dried flask with anhydrous THF and cool to -78 °C under an inert N₂ atmosphere.

  • Add LDA (1.1 equiv, 2.0 M in THF/heptane).

  • Dropwise add γ-thiobutyrolactone (1.05 equiv) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolization.

  • Dropwise add a solution of 1-N-Boc-3-azetidinone (1.0 equiv) in THF.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • IPC: Monitor via TLC. The tertiary alcohol product will stain strongly with KMnO₄.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford Adduct 1.

Step 2: Dehydration (Synthesis of Conjugated Thiolactone 2)

Causality: The sterically hindered tertiary alcohol is converted into a mesylate, providing a superior leaving group for the subsequent base-promoted E2 elimination, driving the formation of the thermodynamically stable conjugated system.

  • Dissolve Adduct 1 (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (3.0 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.5 equiv).

  • Stir at 0 °C for 1 hour, then allow warming to room temperature until elimination is complete.

  • IPC: Monitor by TLC. The product (Thiolactone 2) will be highly UV-active due to the new α,β-unsaturated system.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield Thiolactone 2.

Steps 3 & 4: Cascade Spirocyclization and Oxidation (Synthesis of Sulfone 4)

Causality: Telescoping the spirocyclization and oxidation mitigates the risk of sulfide degradation. mCPBA is utilized as an electrophilic oxidant to rapidly and cleanly convert the sulfide to the 5,5-dioxide[2].

  • Dissolve Thiolactone 2 (1.0 equiv) in methanol.

  • Add catalytic KOH or K₂CO₃ (0.1 - 0.5 equiv) and stir at room temperature. The solution will undergo the cascade ring-opening/thia-Michael addition.

  • Once complete (verify via LC-MS for the intermediate sulfide mass), evaporate all volatiles under reduced pressure to yield crude Spirocyclic Ester 3b[2].

  • Redissolve the crude residue in DCM and cool to 0 °C.

  • Slowly add mCPBA (2.5 equiv, ~77% w/w). Stir for 2 hours at room temperature.

  • Safety & Workup: mCPBA is potentially shock-sensitive and leaves reactive peroxides. Quench the reaction strictly with saturated aqueous Na₂S₂O₃ to reduce excess peroxide, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the organic layer, dry, and purify via column chromatography to isolate Sulfone 4.

Step 5: Saponification (Synthesis of Carboxylic Acid 5)
  • Dissolve Sulfone 4 (1.0 equiv) in a 1:1 mixture of THF and H₂O.

  • Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 3-4 hours.

  • IPC: Monitor via LC-MS. The disappearance of the methyl ester peak and the emergence of the [M-H]⁻ species confirms completion.

  • Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3.

  • Extract thoroughly with EtOAc (3x). Dry the combined organics over Na₂SO₄ and concentrate in vacuo to afford the target Carboxylic Acid 5 as a white solid[2].

Derivatization Note: To access the 8-amino derivative (a highly sought-after exit vector), Carboxylic Acid 5 can be subjected to standard Curtius rearrangement conditions (DPPA, Et₃N, t-BuOH, reflux) to yield the corresponding Boc-protected amine[2],[3].

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation using 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide

Authored by: A Senior Application Scientist Introduction: Investigating a Novel Spirocyclic Compound as a Potential γ-Secretase Modulator The intricate three-dimensional architecture of spirocyclic scaffolds has position...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Investigating a Novel Spirocyclic Compound as a Potential γ-Secretase Modulator

The intricate three-dimensional architecture of spirocyclic scaffolds has positioned them as privileged structures in modern drug discovery, offering novel vectors for exploring chemical space and enhancing physicochemical properties.[1] 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide is a novel synthetic entity characterized by a unique spirocyclic core. While its specific biological targets are still under active investigation, its structural motifs suggest potential interactions with complex enzyme systems.

One such system of high therapeutic relevance is the γ-secretase complex, an intramembrane protease pivotal in the pathogenesis of Alzheimer's disease.[2] This enzyme complex processes the amyloid precursor protein (APP), leading to the generation of various amyloid-beta (Aβ) peptides.[2] The inhibition or modulation of γ-secretase is a key therapeutic strategy aimed at reducing the production of neurotoxic Aβ species.[3] Given the precedent for spirocyclic compounds as enzyme inhibitors, this document outlines detailed protocols to investigate the in vitro effects of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide on γ-secretase activity.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to two complementary in vitro assays: a primary cell-based reporter assay for high-throughput screening of γ-secretase inhibition and a secondary sandwich ELISA for the quantitative determination of Aβ40, a major product of APP processing by γ-secretase.

Part 1: Primary Screening - Cell-Based γ-Secretase Reporter Assay

This primary assay offers a robust and scalable method for the initial screening of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide's inhibitory potential on γ-secretase activity within a cellular context. The protocol utilizes a cell line stably expressing a modified APP substrate linked to a reporter gene, such as luciferase.[4] Cleavage of the substrate by endogenous γ-secretase releases a transcription factor that drives the expression of the reporter, and a decrease in the reporter signal indicates inhibition of the enzyme.

Causality Behind Experimental Choices

The choice of a cell-based reporter assay for primary screening is strategic. It provides a more physiologically relevant environment compared to purely biochemical assays by assessing the compound's activity on the endogenously expressed and assembled γ-secretase complex.[5] Furthermore, the luciferase reporter system offers high sensitivity and a wide dynamic range, making it suitable for identifying initial hits from a compound library.[6]

Experimental Workflow Diagram

workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis cell_seeding Seed cells expressing APP-reporter construct cell_adhesion Allow cells to adhere (overnight incubation) cell_seeding->cell_adhesion compound_prep Prepare serial dilutions of 5-Thia-2-azaspiro[3.4]octane- 8-carboxylicacid-5,5-dioxide add_compound Add compound dilutions to respective wells compound_prep->add_compound incubation Incubate for 24-48 hours add_compound->incubation cell_lysis Lyse cells to release reporter enzyme incubation->cell_lysis add_substrate Add luciferase substrate cell_lysis->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence plot_data Plot luminescence vs. compound concentration calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for the cell-based γ-secretase reporter assay.

Detailed Protocol

Materials:

  • HEK293 cell line stably expressing an APP-Gal4-VP16 fusion protein and a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide

  • DAPT (a known γ-secretase inhibitor) as a positive control.[5]

  • Dimethyl sulfoxide (DMSO) as a vehicle control.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HEK293 reporter cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of complete DMEM.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide in DMSO.

    • Perform serial dilutions of the stock solution in complete DMEM to achieve final desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Prepare similar dilutions for the positive control, DAPT.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Carefully remove the media from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the media from the wells and add 50 µL of lysis buffer (if required by the luciferase kit).

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The raw luminescence data should be normalized to the vehicle control (100% activity) and a background control (e.g., highest concentration of DAPT, 0% activity). The normalized data can then be plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, representing the concentration of the compound that inhibits 50% of the γ-secretase activity, can be calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).

Parameter Description Example Value
Cell Line HEK293 with APP-reporter system-
Seeding Density 20,000 cells/well-
Compound Concentration Range 1 nM - 100 µM-
Positive Control DAPT (10 µM)>95% inhibition
Incubation Time 24-48 hours-
Detection Method Luminescence-
Calculated Endpoint IC50To be determined

Part 2: Secondary Confirmation - Amyloid-Beta (Aβ40) Sandwich ELISA

Following a positive hit from the primary screen, a secondary assay is crucial to confirm the inhibitory effect of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide on the production of Aβ peptides. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method for this purpose.[7][8] This assay directly measures the concentration of Aβ40 in the conditioned media of cells treated with the compound.

Causality Behind Experimental Choices

The selection of a sandwich ELISA for Aβ40 provides a direct and quantitative measure of the compound's effect on a key product of γ-secretase activity.[9] This method offers high specificity through the use of two antibodies that bind to different epitopes on the Aβ40 peptide, minimizing cross-reactivity with other APP fragments.[8] Aβ40 is typically the most abundant Aβ species, making it a reliable analyte for assessing changes in γ-secretase processing.[10]

Experimental Workflow Diagram

elisa_workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis_elisa Data Analysis cell_culture Culture APP-overexpressing cells treat_compound Treat with compound and controls cell_culture->treat_compound collect_media Collect conditioned media treat_compound->collect_media add_sample Add standards and samples to antibody-coated plate collect_media->add_sample add_detection_ab Add biotinylated detection antibody add_sample->add_detection_ab add_streptavidin_hrp Add Streptavidin-HRP add_detection_ab->add_streptavidin_hrp add_tmb Add TMB substrate add_streptavidin_hrp->add_tmb add_stop Add stop solution add_tmb->add_stop read_absorbance Read absorbance at 450 nm add_stop->read_absorbance standard_curve Generate standard curve calculate_conc Calculate Aβ40 concentration standard_curve->calculate_conc plot_inhibition Plot % inhibition vs. concentration calculate_conc->plot_inhibition

Caption: Workflow for the Aβ40 sandwich ELISA.

Detailed Protocol

Materials:

  • CHO or HEK293 cell line overexpressing human APP.

  • Opti-MEM or other serum-free medium.

  • 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide

  • DAPT as a positive control.

  • DMSO as a vehicle control.

  • Human Amyloid beta 1-40 ELISA Kit (e.g., from Abcam or MilliporeSigma).[7][9]

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Culture and Treatment:

    • Seed APP-overexpressing cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.

    • The following day, replace the culture medium with serum-free medium (e.g., Opti-MEM) containing the desired concentrations of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide, DAPT, or DMSO vehicle.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Sample Collection:

    • After the incubation period, collect the conditioned media from each well.

    • Centrifuge the media at 2000 x g for 5 minutes to pellet any detached cells or debris.

    • The supernatant can be used immediately or stored at -80°C for later analysis.

  • ELISA Protocol:

    • Perform the Aβ40 ELISA according to the manufacturer's instructions. A general procedure is as follows:

      • Add standards and conditioned media samples to the wells of the antibody-coated microplate.

      • Incubate to allow the capture antibody to bind to Aβ40.

      • Wash the plate to remove unbound material.

      • Add the biotinylated detection antibody and incubate.

      • Wash the plate.

      • Add streptavidin-HRP conjugate and incubate.

      • Wash the plate.

      • Add TMB substrate and incubate for color development.

      • Add the stop solution to terminate the reaction.

      • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[11]

Data Analysis and Interpretation

A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of Aβ40 in the unknown samples is then determined by interpolating their absorbance values from the standard curve. The percentage inhibition of Aβ40 production for each compound concentration is calculated relative to the vehicle control. This data can be used to generate a dose-response curve and calculate an IC50 value for the inhibition of Aβ40 production.

Parameter Description Example Value
Cell Line CHO or HEK293 overexpressing APP-
Treatment Medium Serum-free-
Analyte Human Amyloid-beta 1-40-
Assay Format Sandwich ELISA-
Detection Wavelength 450 nm-
Standard Curve Range As per kit instructions (e.g., 15.6 - 1000 pg/mL)-
Calculated Endpoint IC50 for Aβ40 reductionTo be determined

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide as a potential modulator of γ-secretase activity. Positive and dose-dependent inhibition in both the primary reporter assay and the secondary Aβ40 ELISA would provide strong evidence for its on-target activity.

Further investigations could include:

  • Selectivity Assays: To determine if the compound also inhibits the processing of other γ-secretase substrates, such as Notch, which is crucial for assessing potential side effects.[4][12]

  • Aβ42/40 Ratio Analysis: Measuring the levels of the more amyloidogenic Aβ42 peptide and determining the effect of the compound on the Aβ42/40 ratio.[8]

  • Mechanism of Action Studies: Utilizing biochemical assays with purified γ-secretase and substrate to determine if the compound is a direct inhibitor and to elucidate its mode of inhibition.[13]

By following these detailed protocols and considering the proposed future directions, researchers can effectively evaluate the potential of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid-5,5-dioxide as a novel therapeutic lead for Alzheimer's disease and other γ-secretase-related pathologies.

References

  • Current time information in Islamabad, PK. (n.d.). Google.
  • Quantitative γ-Secretase Assays for Alzheimer. (2017, September 21). JoVE Journal.
  • Human Amyloid beta 1-40 ELISA Kit (ab193692). (n.d.). Abcam.
  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (n.d.). Source not specified.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2025, August 7). Source not specified.
  • Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. (n.d.). Frontiers.
  • Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. (2018, January 25). PMC.
  • Gamma secretase activity assay. (n.d.). Innoprot In Vitro CNS Assays.
  • γ-Secretase Activity Assay. (n.d.). Creative Bioarray CellAssay.
  • In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease. (2017, July 15). PubMed.
  • FastScan™ beta-Amyloid ELISA Kit #44261. (n.d.). Cell Signaling Technology.
  • High Sensitivity Human Amyloid β42 ELISA 96-Well Plate Cat. # EZHS42. (n.d.). Sigma-Aldrich.
  • Amyloid-β (1-42) ELISA. (n.d.). Source not specified.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Source not specified.
  • Recording γ-secretase activity in living mouse brains. (2024, April 26). eLife.
  • Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. (2009, September 14). MDPI.
  • Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride. (n.d.). Guidechem.
  • In-vitro Properties of Gamma-Secretase Inhibitors. (n.d.). ResearchGate.
  • EP4058592A1 - Gamma-secretase inhibitor screening assay. (n.d.). Google Patents.
  • Mechanisms of γ-Secretase Activation and Substrate Processing. (2020, June 4). ACS Central Science.
  • 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide. (n.d.). Sapphire Bioscience.
  • 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid. (n.d.). PubChem.
  • 2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane 5,5-dioxide. (n.d.). MilliporeSigma.
  • 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide. (n.d.). Sigma-Aldrich.
  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[7][14]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. (n.d.). Source not specified. Retrieved from

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate.
  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide. (n.d.). NextSDS.
  • Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. (2023, December 15). MDPI.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. (n.d.). OA Monitor Ireland.
  • 6-thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester, 6,6-dioxide. (n.d.). PubChemLite.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023, March 22). MDPI.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, March 15). Journal of Organic and Pharmaceutical Chemistry.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

Application Notes &amp; Protocols: 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide as a Bioisostere in Medicinal Chemistry

Abstract The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aimed at optimizing drug-like properties. The replacement of a carboxylic acid moiety with a suitable bioisostere is a common...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aimed at optimizing drug-like properties. The replacement of a carboxylic acid moiety with a suitable bioisostere is a common strategy to mitigate issues such as poor membrane permeability, rapid metabolism, and the formation of reactive metabolites.[1][2] This document provides a comprehensive guide to the application of 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide, a conformationally restricted spirocyclic sulfonamide, as a novel bioisostere for carboxylic acids. We present its strategic advantages, a detailed synthetic protocol, and key experimental workflows for its physicochemical and metabolic evaluation.

The Strategic Imperative for Carboxylic Acid Bioisosteres

The carboxylic acid functional group is a prevalent pharmacophore, critical for engaging targets through hydrogen bonding and electrostatic interactions.[1] However, its acidic nature often leads to ionization at physiological pH, which can result in:

  • Poor membrane permeability , limiting oral bioavailability and CNS penetration.[1]

  • Metabolic liability , particularly through glucuronidation, which can form reactive acyl glucuronides implicated in idiosyncratic drug toxicity.[1][3]

  • High plasma protein binding , reducing the concentration of free, active drug.[1]

Bioisosteric replacement is a key tactic to circumvent these challenges while preserving or enhancing biological activity.[4][5] The sulfonamide group, in particular, has been explored as a bioisostere for carboxylic acids.[6] The spirocyclic scaffold of 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide offers unique advantages beyond a simple sulfonamide.

Advantages of the Spirocyclic Sulfonamide Scaffold:
  • Three-Dimensionality and Novelty: Spirocyclic scaffolds provide inherent three-dimensionality, allowing for the exploration of new chemical space and potentially improving binding affinity by presenting substituents in well-defined vectors.[7][8][9]

  • Conformational Rigidity: The locked conformation reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.

  • Improved Physicochemical Properties: The sulfonamide moiety typically has a lower pKa than a carboxylic acid, altering the ionization profile.[6] This, combined with the rigid scaffold, can be tuned to optimize solubility and lipophilicity (LogD).

  • Metabolic Stability: The scaffold can block sites of metabolism and is generally more resistant to metabolic degradation compared to linear structures.

Logical Framework for Application

The decision to employ this bioisostere can be guided by a clear, problem-solving workflow.

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Action cluster_3 Evaluation & Validation Problem Lead compound (R-COOH) exhibits: - Poor permeability (high ionization) - Metabolic instability (e.g., glucuronidation) - Toxicity concerns Hypothesis Replacement of R-COOH with spirocyclic sulfonamide will improve ADME/Tox profile while maintaining target affinity. Problem->Hypothesis Action Synthesize analog incorporating 5-thia-2-azaspiro[3.4]octane- 8-carboxylic acid 5,5-dioxide. Hypothesis->Action Evaluation - In vitro ADME assays (pKa, LogD, stability) - In vitro potency/selectivity assays (IC50/Ki) - In vivo pharmacokinetic & efficacy studies Action->Evaluation G Start Commercially Available Starting Materials Step1 Step 1: Azetidine Diester Formation Start->Step1 Step2 Step 2: N-Boc Protection Step1->Step2 Step3 Step 3: Spirocyclization (Thietane formation) Step2->Step3 Step4 Step 4: Oxidation to Sulfone Step3->Step4 Step5 Step 5: Ester Hydrolysis & Deprotection Step4->Step5 End Target Bioisostere Step5->End

Caption: High-level overview of the synthetic pathway to the target compound.

Protocol:

Step 1: Diethyl 2,2-azetidinedicarboxylate Synthesis

  • Combine diethyl 2-bromomalonate (1.0 eq) and 2-aminoethanol (1.1 eq) in a suitable solvent such as acetonitrile.

  • Add a base like potassium carbonate (2.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion.

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the azetidine diester.

Step 2: N-Protection of the Azetidine

  • Dissolve the azetidine diester (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, perform an aqueous workup (e.g., wash with NaHCO₃ solution, then brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which can often be used without further purification.

Step 3: Spirocyclization with 1,3-Propanedithiol

  • In a flask under an inert atmosphere, dissolve the N-Boc protected diester (1.0 eq) in a suitable solvent like ethanol.

  • Add a strong base such as sodium ethoxide (2.2 eq), followed by 1,3-propanedithiol (1.1 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction carefully with a dilute acid and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic extracts to yield the crude spirocyclic thioether.

Step 4: Oxidation to the Sulfone

  • Dissolve the crude spirocyclic thioether in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.5 eq), portion-wise, controlling the temperature.

  • Stir the reaction, allowing it to warm to room temperature, for 12-24 hours.

  • Quench the excess oxidant with an aqueous solution of sodium thiosulfate.

  • Perform an aqueous workup, dry the organic layer, and purify by column chromatography to yield the N-Boc protected spirocyclic sulfone ester.

Step 5: Ester Hydrolysis and N-Deprotection

  • Dissolve the purified ester in a solvent mixture such as THF/water.

  • Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature until saponification is complete.

  • Acidify the mixture with 1N HCl and extract the N-Boc protected carboxylic acid.

  • After drying and concentration, dissolve the intermediate in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours to remove the Boc group.

  • Concentrate the reaction mixture under reduced pressure. The final product, 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide, may be purified by recrystallization or preparative HPLC. The Boc-protected intermediate is also a known compound. [10]

Experimental Evaluation Protocols

The successful application of a bioisostere hinges on rigorous experimental validation of its properties.

Protocol 3.1: pKa Determination by Potentiometric Titration

The ionization constant (pKa) is a critical physicochemical parameter that dictates a molecule's charge state, solubility, and interactions. [11][12]

  • Objective: To determine the pKa value of the spirocyclic sulfonamide bioisostere.

  • Methodology:

    • Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10). [13] 2. Sample Preparation: Prepare a ~1 mM solution of the test compound in a suitable solvent system (e.g., water or a co-solvent like methanol/water for poorly soluble compounds). Ensure a constant ionic strength using a background electrolyte like 0.15 M KCl. [13][14] 3. Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂. [13] 4. Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M NaOH if the compound is acidic). [14] 5. Data Recording: Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute). [14] 6. Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve using appropriate software. Perform at least three replicate titrations. [13]

Protocol 3.2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an early assessment of a compound's susceptibility to Phase I metabolism, a primary route of drug clearance. [15][16][17]

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

  • Methodology:

    • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4), pooled Human Liver Microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). [17][18] 2. Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor). A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation. [17] 4. Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. [17][18] 5. Reaction Termination: Immediately stop the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins. [19][18] 6. Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the remaining parent compound using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. The in vitro half-life is calculated as t₁/₂ = 0.693 / k.

Table 1: Illustrative Comparative Data

The following table presents hypothetical data to illustrate the potential improvements offered by the bioisosteric replacement.

PropertyLead Compound (R-COOH)Bioisostere AnalogRationale for Improvement
pKa 4.73.9Lower pKa of sulfonamide may alter ionization at physiological pH, potentially improving permeability. [6]
LogD (pH 7.4) 1.52.1Reduced ionization can lead to higher lipophilicity at physiological pH, aiding membrane transport.
HLM Stability (t₁/₂, min) 15> 60The spirocyclic scaffold is more robust and less susceptible to Phase I metabolic attack.
In Vitro Potency (IC₅₀, nM) 1012The goal is to retain similar potency, indicating the bioisostere successfully mimics the key interactions of the original carboxylic acid.

Conclusion

5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide is a sophisticated and valuable building block for medicinal chemists. Its application as a carboxylic acid bioisostere offers a compelling strategy to address common ADME and toxicity liabilities associated with the carboxyl group. [1][5]The unique, conformationally restricted three-dimensional structure provides a distinct advantage over more traditional, flexible bioisosteres. [8][9]By following the synthetic and evaluative protocols outlined in this guide, drug discovery teams can effectively leverage this novel scaffold to design next-generation therapeutic candidates with improved drug-like properties.

References

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design. Source: PMC (National Library of Medicine). URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: PMC (National Library of Medicine). URL: [Link]

  • Title: Bioisosteres for carboxylic acid groups. Source: Hypha Discovery. URL: [Link]

  • Title: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Source: Taylor & Francis Online. URL: [Link]

  • Title: Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Source: ResearchGate. URL: [Link]

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Method

Application Note: NMR Spectroscopy Characterization of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide

Introduction & Structural Context In modern drug discovery, the transition from planar aromatic systems to structurally complex, three-dimensional scaffolds is a proven strategy to improve physicochemical properties, tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In modern drug discovery, the transition from planar aromatic systems to structurally complex, three-dimensional scaffolds is a proven strategy to improve physicochemical properties, target selectivity, and metabolic stability . The spirocyclic building block 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide represents a premier example of this "escape from flatland" .

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating analytical challenge. The molecule features a quaternary spiro center (C4) linking an azetidine ring and a thiolane-1,1-dioxide ring. The presence of a chiral center at C8 (the carboxylic acid position) breaks all planes of symmetry, rendering the two faces of the azetidine ring chemically non-equivalent. Consequently, NMR elucidation requires a rigorous, self-validating methodology to map its complex diastereotopic proton environments and highly deshielded carbon framework.

Experimental Causality & Strategy

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than blindly following standard operating procedures.

  • Solvent Selection (DMSO-d6): As an amino acid derivative, the free molecule naturally exists as a highly polar zwitterion (azetidinium carboxylate) or is handled as an HCl salt. Non-polar solvents like CDCl₃ will fail to solvate the sample. DMSO-d6 (100 atom % D) is selected because its strong hydrogen-bond accepting capability efficiently disrupts intermolecular networks, ensuring complete dissolution and sharp NMR lineshapes.

  • Concentration Optimization: While 1–2 mg is sufficient for ¹H NMR, the spirocyclic core contains two critical quaternary carbons: the spiro carbon (C4) and the carboxylate (C=O). Quaternary carbons lack attached protons, relying solely on long-range dipole-dipole interactions for Nuclear Overhauser Effect (NOE) enhancement, leading to weak signals. A sample concentration of 15–20 mg/0.6 mL ensures adequate signal-to-noise (S/N) for ¹³C acquisition within a practical timeframe.

  • Relaxation Delay (d1): For standard structural elucidation, a d1 of 2.0 seconds is used. However, if Quantitative NMR (qNMR) is required for purity assessment, the d1 must be extended to 5 × T₁ (typically 15–20 seconds) to ensure complete longitudinal relaxation of all nuclei .

Step-by-Step NMR Protocol

The following protocol is designed as a self-validating system. Each step builds the foundation for the next, ensuring that any spectral artifacts are identified before structural assignment begins.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 – 20.0 mg of 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide (or its HCl salt) into a clean glass vial.

  • Solvation: Add 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Homogenization: Vortex the solution for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Transfer: Transfer the clear solution into a high-precision 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 – 4.5 cm to optimize magnetic field shimming.

Phase 2: Instrument Acquisition (500/600 MHz Spectrometer)
  • Tuning & Matching: Insert the sample and perform automatic tuning and matching (ATM) for both ¹H and ¹³C channels to maximize probe sensitivity.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the deuterium lock signal of DMSO-d6. The lock level should be stable, and the solvent residual peak (2.50 ppm) must have a linewidth at half-height (FWHM) of < 1.0 Hz.

  • 1D ¹H NMR: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay (d1) of 2.0 s.

  • 1D ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a d1 of 2.0 s.

  • 2D NMR Suite: Acquire COSY (to map adjacent protons), HSQC (to link protons to their directly attached carbons), and HMBC (to establish long-range C-H connectivity across the spiro center).

NMR Workflow Visualization

The logical progression of the analytical workflow is mapped below. The integration of 2D techniques is not optional; it is a mandatory requirement to resolve the diastereotopic complexity of the azetidine ring.

NMR_Workflow Prep Sample Preparation 15-20 mg in DMSO-d6 + TMS Acq1D 1D NMR Acquisition 1H (16 scans), 13C (1024 scans) Prep->Acq1D Transfer to 500/600 MHz Magnet Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Confirm Purity & Concentration Process Data Processing FT, Phase/Baseline Correction Acq2D->Process Raw FID Data Extraction Assign Structural Elucidation Multiplet Analysis & 3D Mapping Process->Assign Processed 1D/2D Spectra Valid Self-Validation HMBC Closure & Integration Check Assign->Valid Proposed Assignments

Figure 1: Comprehensive NMR spectroscopy workflow for the structural elucidation of spirocyclic building blocks.

Data Interpretation & Expected Results

The structural topology of this molecule dictates a highly specific NMR signature. Because the C8 position bears a carboxylic acid, it creates a chiral center. This chirality breaks the symmetry of the orthogonal azetidine ring.

Mechanistic Insight:

  • Azetidine Diastereotopicity: The C1 and C3 carbons are chemically non-equivalent because one is cis to the C8-carboxylic acid, while the other is trans. Furthermore, the two protons on C1 are diastereotopic (one points toward the SO₂ group, the other toward the C8-CH group). As a result, the four azetidine protons will appear as four distinct signals, typically forming two AB spin systems with strong geminal coupling ( J≈10−12 Hz).

  • Sulfone Deshielding: The highly electronegative 5,5-dioxide (SO₂) group strongly deshields the adjacent C6 protons via inductive effects, pushing them downfield (~3.3–3.6 ppm) compared to the C7 protons (~2.3–2.6 ppm).

Quantitative Data Summary

Note: Exact chemical shifts will vary slightly depending on exact pH, concentration, and whether the free zwitterion or HCl salt is analyzed. The data below is representative of the HCl salt in DMSO-d6 .

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling ( J in Hz)Key HMBC Correlations (C to H)
C1 (Azetidine)~ 50.24.10, 3.95AB system, d ( J=11 )C3-H, C8-H
C3 (Azetidine)~ 48.54.05, 3.85AB system, d ( J=11 )C1-H, C6-H
C4 (Spiro Quat)~ 62.0--C1-H, C3-H, C6-H, C8-H
C6 (Thiolane)~ 53.43.55, 3.40m (2H, diastereotopic)C7-H
C7 (Thiolane)~ 28.12.60, 2.35m (2H, diastereotopic)C6-H, C8-H
C8 (Thiolane)~ 46.83.20dd ( J=10,7 )C7-H
C=O (Acid)~ 172.5--C8-H
NH₂⁺ / OH -9.20 / 12.80br s (exchangeable)-

Self-Validating Quality Control

To ensure the trustworthiness of your spectral assignment, apply the following self-validation checks:

  • The HMBC Closure Test: The spiro carbon (C4) is the topological linchpin of the molecule. In the HMBC spectrum, C4 must show cross-peaks to the azetidine protons (C1-H, C3-H) and the thiolane protons (C6-H, C8-H). If any of these cross-ring correlations are missing, the spiro connectivity is not validated, and the structure may be a fused or bridged isomer.

  • The COSY Isolation Test: Because C4 is a quaternary carbon, it acts as an insulating barrier to scalar coupling. The azetidine protons (C1, C3) should show zero COSY cross-peaks to the thiolane protons (C6, C7, C8). Observing a cross-peak here indicates an impurity or a structural misassignment.

  • Integration Integrity: Excluding the exchangeable protons (which may broaden or exchange with trace water in DMSO), the total integration of the aliphatic region must equal exactly 9 protons (4 from azetidine, 5 from thiolane).

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: Synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 15(18), 4766-4769. URL:[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. URL:[Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. URL:[Link]

  • Chiarparin, E., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide Analogs: A Guide for Drug Development Professionals

In the landscape of neurotherapeutics, the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission remains a cornerstone for the management of neurological disorders such as epilepsy and anxiety. A primary mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neurotherapeutics, the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission remains a cornerstone for the management of neurological disorders such as epilepsy and anxiety. A primary mechanism for potentiating GABAergic signaling is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1][2] This guide provides a comparative analysis of the binding affinities of novel 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide analogs, a promising class of GAT inhibitors, benchmarked against established compounds.

Introduction: The Rationale for Novel Spirocyclic GAT Inhibitors

The development of GAT inhibitors has evolved from simple, conformationally restricted GABA analogs like nipecotic acid to highly potent and selective lipophilic derivatives such as tiagabine.[1][3] While effective, these molecules have highlighted the challenges of achieving optimal pharmacokinetic profiles, particularly in crossing the blood-brain barrier (BBB). The introduction of spirocyclic scaffolds in medicinal chemistry has offered a strategy to create three-dimensional structures with improved physicochemical properties, including enhanced lipophilicity and metabolic stability, which can be advantageous for CNS drug candidates.[4] The 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide core represents a novel framework designed to explore new chemical space in the pursuit of GAT inhibitors with superior drug-like properties.

Comparative Binding Affinity Analysis

The binding affinity of a compound for its target is a critical determinant of its potency. In the context of GAT inhibitors, affinity is typically measured as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.

The following table summarizes the binding affinities of benchmark GAT inhibitors and provides a template for the evaluation of novel 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide analogs.

CompoundStructureGAT-1 Binding Affinity (Kᵢ, nM)GAT-2 Binding Affinity (Kᵢ, nM)GAT-3 Binding Affinity (Kᵢ, nM)BGT-1 Binding Affinity (Kᵢ, nM)
(R)-Nipecotic AcidA simple cyclic GABA analog~1,000>10,000~5,000>10,000
TiagabineA lipophilic derivative of nipecotic acid70>10,000>10,000>10,000
Analog 1: 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide Insert StructureExperimental DataExperimental DataExperimental DataExperimental Data
Analog 2: [Specify Substitution] Insert StructureExperimental DataExperimental DataExperimental DataExperimental Data
Analog 3: [Specify Substitution] Insert StructureExperimental DataExperimental DataExperimental DataExperimental Data

Note: The binding affinity values for (R)-Nipecotic Acid and Tiagabine are approximate and can vary depending on the experimental conditions. The entries for the novel analogs are intended to be populated with experimental data.

Structure-Activity Relationship (SAR) Insights

The exploration of analogs of the 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide core allows for a systematic investigation of the structure-activity relationship. Key areas of modification include:

  • Substituents on the Azaspiro-ring: The nature and position of substituents on the azetidine or the thiolane dioxide ring can influence lipophilicity, steric interactions within the binding pocket, and overall conformation.

  • The Carboxylic Acid Moiety: This group is crucial for mimicking the carboxylate of GABA and interacting with key residues in the transporter's binding site. Bioisosteric replacement can be explored to modulate potency and selectivity.

  • Lipophilic Side Chains: The addition of lipophilic side chains, a strategy successfully employed in the development of tiagabine, can significantly enhance binding affinity and brain permeability.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

The following protocol outlines a standard method for determining the binding affinity of test compounds at GABA transporters expressed in mammalian cells.

Objective: To determine the IC₅₀ values of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide analogs for the inhibition of [³H]GABA uptake by GAT-1, GAT-2, GAT-3, and BGT-1.

Materials:

  • HEK-293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Test compounds (5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide analogs)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture the HEK-293 cell lines expressing the respective GAT subtypes in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds (e.g., tiagabine) in the assay buffer.

  • Incubation: Add the test compounds at various concentrations to the cells and pre-incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to a final concentration that is close to the Kₘ of the respective transporter.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the concentration-response curves. Calculate the Kᵢ values using the Cheng-Prusoff equation.

Caption: Workflow for [³H]GABA Uptake Inhibition Assay.

Signaling Pathway and Mechanism of Action

GAT inhibitors act by blocking the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and duration of GABA in the synapse. This leads to enhanced activation of postsynaptic GABAₐ and GABAₑ receptors, resulting in a net inhibitory effect on neuronal excitability.

GAT_Inhibition_Pathway cluster_synapse Synaptic Cleft GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_R Postsynaptic GABA Receptor GABA->GABA_R Binding Postsynaptic Postsynaptic Neuron GABA_R->Postsynaptic Inhibitory Signal Presynaptic Presynaptic Neuron Presynaptic->GABA Release GAT_Inhibitor GAT Inhibitor (e.g., Spirocyclic Analog) GAT_Inhibitor->GAT Inhibition

Caption: Mechanism of GAT Inhibition.

Conclusion

The development of novel GAT inhibitors with improved pharmacological profiles is a promising avenue for the treatment of various neurological disorders. The 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide scaffold offers an exciting opportunity to explore new chemical space and identify next-generation therapeutics. The comparative binding affinity data generated through rigorous experimental evaluation, as outlined in this guide, will be instrumental in advancing these novel compounds through the drug discovery pipeline.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]

  • Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2004). GABA transporters as drug targets for modulation of GABAergic activity. Biochemical Pharmacology, 68(8), 1557-1563. [Link]

  • Jurik, A., et al. (2015). Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes. PLoS One, 10(11), e0142582. [Link]

  • Kragler, M. D., et al. (2023). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. European Journal of Medicinal Chemistry, 258, 115595. [Link]

  • Clausen, R. P., et al. (2005). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 5(9), 849-861. [Link]

  • Madsen, K. K., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2259-2268. [Link]

  • Skovstrup, S., et al. (2010). Homology modelling of the GABA transporter and analysis of tiagabine binding. ChemMedChem, 5(6), 986-1000. [Link]

  • Wanner, K. T., & Höfner, G. (2018). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based binding assays. Future Medicinal Chemistry, 10(21), 2495-2513. [Link]

  • Nowaczyk, A., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(22), 13910. [Link]

  • Zafar, S., et al. (2019). GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors. PeerJ, 7, e6238. [Link]

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Safety & Regulatory Compliance

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